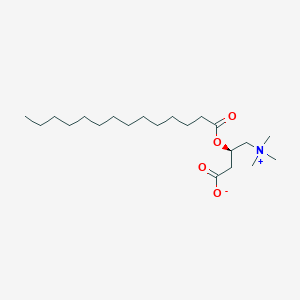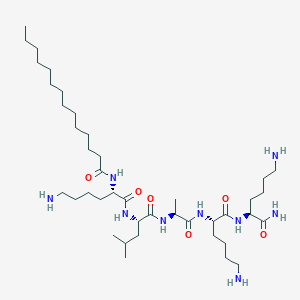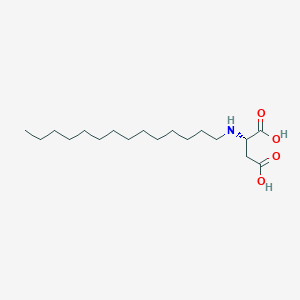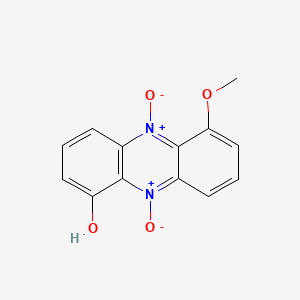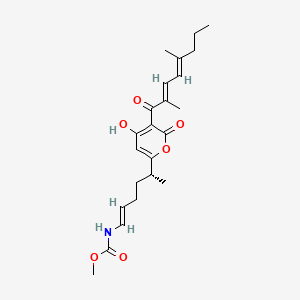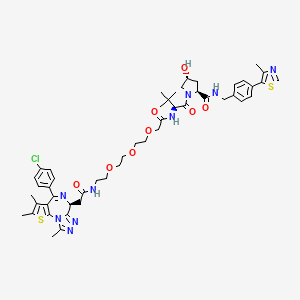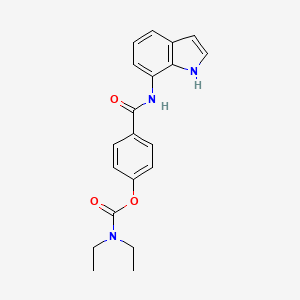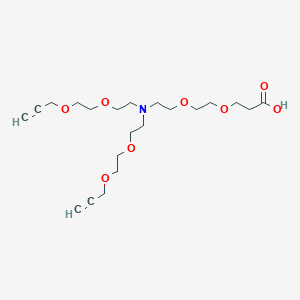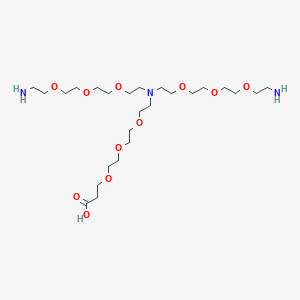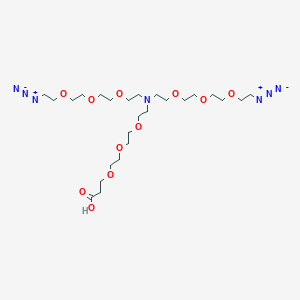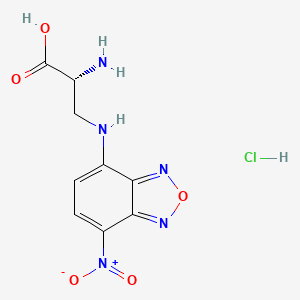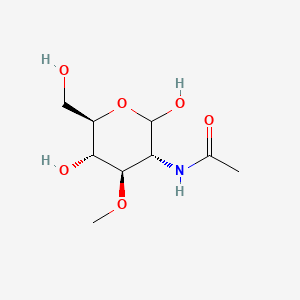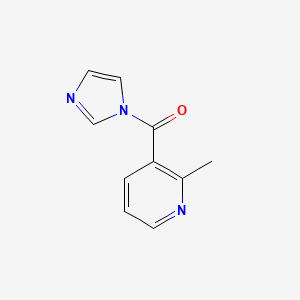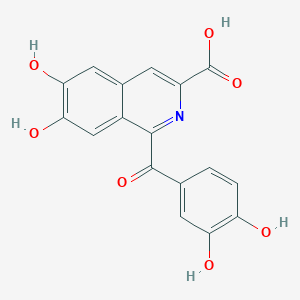
NBI-31772
Vue d'ensemble
Description
NBI 31772 est un inhibiteur à haute affinité des protéines de liaison du facteur de croissance analogue à l'insuline. Il s'agit d'un ligand non peptidique qui libère le facteur de croissance analogue à l'insuline-I bioactif de son complexe de protéines de liaison. Ce composé a montré un potentiel dans diverses applications de recherche scientifique, en particulier dans les domaines de la biologie et de la médecine.
Applications De Recherche Scientifique
NBI 31772 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the interactions between insulin-like growth factor and its binding proteins.
Biology: Investigated for its potential to enhance muscle regeneration and reduce ischemic brain damage.
Industry: Utilized in the development of new therapeutic agents targeting insulin-like growth factor-related pathways.
Mécanisme D'action
Target of Action
NBI-31772, also known as “1-(3,4-Dihydroxybenzoyl)-6,7-dihydroxy-3-isoquinolinecarboxylic acid”, is a potent inhibitor of the interaction between insulin-like growth factor (IGF) and insulin-like growth factor-binding proteins (IGFBPs) . It has high affinity for all six human IGFBP subtypes .
Mode of Action
This compound acts as a nonpeptide ligand that releases bioactive IGF-I from the IGF-I/IGFBP-3 complex . This displacement of IGF-1 from the IGF-1:IGFBP complex suppresses IGF1-induced proliferation of 3T3 fibroblasts .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the IGF-1 signaling pathway. This leads to the activation of the IGF-1 receptor and subsequent downstream effects .
Pharmacokinetics
It’s known that this compound can be administered intracerebroventricularly (icv) and has been shown to have effects in animal models when administered in this manner .
Result of Action
The release of bioactive IGF-I by this compound leads to anxiolytic and antidepressant-like effects . In animal models, this compound has been shown to reduce infarct size in a dose-dependent manner, with the highest dose significantly reducing both total and cortical infarct volume .
Analyse Biochimique
Biochemical Properties
NBI-31772 interacts with all six human subtypes of IGFBPs . It displaces insulin-like growth factor-1 (IGF-1) from the IGF-1:IGFBP complex and suppresses IGF1-induced proliferation of 3T3 fibroblasts .
Cellular Effects
This compound has been shown to have various effects on cells. For instance, it has been found to increase the rate of functional repair in fast-twitch tibialis anterior muscles after notexin-induced injury . It also increases the number of punished crossings in the four-plate test and increases time spent in the open quadrant of the elevated zero maze, indicative of anxiolytic-like effects .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the binding of IGF-1 to all IGFBPs . This results in the release of bioactive IGF-I from the IGF-I/IGFBP-3 complex . The released IGF-I can then bind to its receptor and exert its effects .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to reduce infarct size in a dose-dependent manner when administered at the time of ischemia onset . The highest dose (100 μg) significantly reduced both total and cortical infarct volume .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in Sprague-Dawley rats undergoing regeneration after myotoxic injury, this compound treatment increased the rate of functional repair in fast-twitch tibialis anterior muscles .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
NBI 31772 peut être synthétisé par une série de réactions chimiques impliquant la formation d'une structure d'isoquinoléine substituée par des groupes 3,4-dihydroxybenzoyle, carboxy, hydroxy et hydroxy aux positions 1, 3, 6 et 7, respectivement . La synthèse implique plusieurs étapes, notamment la formation de composés intermédiaires et leurs réactions subséquentes dans des conditions contrôlées.
Méthodes de production industrielle
La production industrielle de NBI 31772 implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le composé est généralement synthétisé dans un environnement contrôlé afin de maintenir l'intégrité du produit final. Le processus comprend des étapes de purification telles que la cristallisation et la chromatographie pour atteindre les niveaux de pureté souhaités.
Analyse Des Réactions Chimiques
Types de réactions
NBI 31772 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents états d'oxydation, ce qui peut modifier son activité biologique.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le composé, affectant son affinité de liaison aux protéines de liaison du facteur de croissance analogue à l'insuline.
Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans le composé, améliorant potentiellement son activité biologique.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant NBI 31772 comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les réactions sont généralement effectuées dans des conditions de température et de pression contrôlées pour assurer les résultats souhaités.
Principaux produits formés
Les principaux produits formés à partir des réactions impliquant NBI 31772 dépendent des conditions de réaction et des réactifs spécifiques utilisés. Ces produits peuvent inclure des versions modifiées du composé avec différents groupes fonctionnels ou états d'oxydation.
Applications de recherche scientifique
NBI 31772 a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme outil pour étudier les interactions entre le facteur de croissance analogue à l'insuline et ses protéines de liaison.
Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant les voies liées au facteur de croissance analogue à l'insuline.
Mécanisme d'action
NBI 31772 exerce ses effets en inhibant la liaison du facteur de croissance analogue à l'insuline-I à ses protéines de liaison. Cette inhibition augmente les niveaux de facteur de croissance analogue à l'insuline-I libre, qui peut ensuite se lier à son récepteur et activer les voies de signalisation en aval. Ces voies sont impliquées dans divers processus physiologiques, notamment la prolifération, la différenciation et la survie cellulaires .
Comparaison Avec Des Composés Similaires
Composés similaires
JB1 : Un antagoniste du récepteur du facteur de croissance analogue à l'insuline-I qui bloque les effets du facteur de croissance analogue à l'insuline-I.
Unicité de NBI 31772
NBI 31772 est unique dans sa capacité à déplacer le facteur de croissance analogue à l'insuline-I de son complexe de protéines de liaison à de faibles concentrations nanomolaires, ce qui se traduit par un facteur de croissance analogue à l'insuline-I actif. Cette propriété en fait un outil précieux pour étudier les voies liées au facteur de croissance analogue à l'insuline et pour développer de nouveaux agents thérapeutiques .
Propriétés
IUPAC Name |
1-(3,4-dihydroxybenzoyl)-6,7-dihydroxyisoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO7/c19-11-2-1-7(4-12(11)20)16(23)15-9-6-14(22)13(21)5-8(9)3-10(18-15)17(24)25/h1-6,19-22H,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMFEWUYBFMLIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=NC(=CC3=CC(=C(C=C32)O)O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80741040 | |
| Record name | 1-[(3,4-Dioxocyclohexa-1,5-dien-1-yl)(hydroxy)methylidene]-6,7-dihydroxy-1,2-dihydroisoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80741040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374620-70-9 | |
| Record name | NBI-31772 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0374620709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(3,4-Dioxocyclohexa-1,5-dien-1-yl)(hydroxy)methylidene]-6,7-dihydroxy-1,2-dihydroisoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80741040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NBI-31772 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DYH3XNP6H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


